Cdk8-IN-4

Description

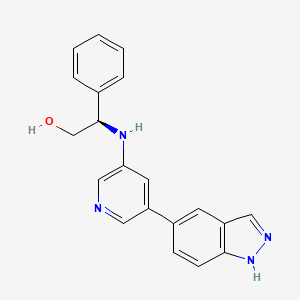

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKCKMKPKIUZOF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cdk8-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, playing a pivotal role in various signaling pathways implicated in cancer and other diseases. Its position as a transcriptional co-regulator, often within the multi-subunit Mediator complex, makes it a compelling target for therapeutic intervention. Cdk8-IN-4 is a potent and highly selective inhibitor of CDK8. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to CDK8

CDK8, along with its close paralog CDK19, functions as a catalytic subunit of the CDK module of the Mediator complex.[1][2] This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby regulating gene expression.[3] CDK8 can influence transcription both positively and negatively, depending on the cellular context and the specific gene targets.[4] Its activity has been linked to several key oncogenic pathways, including the Wnt/β-catenin, STAT, and NFκB signaling cascades, making it a significant target in oncology drug discovery.[5][6][7]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of CDK8. Its high potency is demonstrated by its low nanomolar inhibitory concentration.

Biochemical Potency

The inhibitory activity of this compound against its primary target, CDK8, has been quantified through biochemical assays.

| Compound | Target | IC50 (nM) | Source |

| This compound | CDK8 | 0.2 | [8] |

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of CDK8. This inhibition leads to downstream consequences on multiple signaling pathways that are dependent on CDK8-mediated phosphorylation.

Inhibition of Transcriptional Regulation

As a core component of the Mediator complex, CDK8 phosphorylates various substrates, including transcription factors and RNA Polymerase II, to regulate gene expression.[3] By blocking the catalytic activity of CDK8, this compound prevents these phosphorylation events, thereby modulating the transcriptional landscape of the cell.

Modulation of Key Signaling Pathways

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[5][9] CDK8 has been identified as a positive regulator of this pathway.[7] Inhibition of CDK8 by compounds like this compound can attenuate β-catenin-driven transcription, leading to reduced expression of Wnt target genes.[9]

Signal Transducers and Activators of Transcription (STATs) are a family of transcription factors that mediate cellular responses to cytokines and growth factors. CDK8 has been shown to phosphorylate STAT1 on serine 727 (S727), a post-translational modification that is critical for its full transcriptional activity.[4][10][11] this compound, by inhibiting CDK8, can prevent this phosphorylation event, thereby modulating the expression of STAT1-target genes involved in inflammatory and immune responses.[4][12]

Signaling Pathway: CDK8 in Wnt and STAT Signaling

Caption: this compound inhibits CDK8, blocking downstream signaling in Wnt and STAT pathways.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of CDK8 by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human CDK8/Cyclin C enzyme complex

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Protocol:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., kinase assay buffer with DMSO).

-

In a 96-well plate, add the kinase assay buffer, the CDK8/Cyclin C enzyme, and the kinase substrate.

-

Add the serially diluted this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Reporter Assay (Wnt Signaling)

This assay is used to assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

A human cell line with an active Wnt pathway (e.g., HCT116, SW480)

-

A reporter plasmid containing a TCF/LEF-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent.

Protocol:

-

Seed the cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and the control plasmid.

-

After transfection, treat the cells with various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Determine the effect of this compound on Wnt signaling by comparing the reporter activity in treated versus untreated cells.

Western Blotting for Phospho-STAT1

This method is used to directly measure the effect of this compound on the phosphorylation of STAT1 at Ser727.

Materials:

-

A cell line that responds to interferon-gamma (IFNγ) (e.g., HeLa, A549).

-

This compound.

-

Recombinant human IFNγ.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Culture the cells and treat them with different concentrations of this compound for a defined period.

-

Stimulate the cells with IFNγ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary antibody against phospho-STAT1 (Ser727).

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total STAT1 for loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT1.

Experimental Workflow: Characterization of this compound

References

- 1. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay [mdpi.com]

- 7. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cdk8-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology and other therapeutic areas due to its role as a transcriptional regulator. Cdk8-IN-4 is a potent and selective inhibitor of CDK8. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative data for CDK8 inhibitors, and visualizations of relevant biological pathways and experimental workflows.

Introduction to CDK8 as a Therapeutic Target

Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, is a component of the Mediator complex, a key regulator of transcription by RNA polymerase II.[1][2] Unlike other CDKs that are primarily involved in cell cycle progression, CDK8 acts as a molecular switch, modulating gene expression in response to various signaling pathways.[2] Dysregulation of CDK8 activity has been implicated in numerous cancers, including colorectal cancer, where it can act as an oncogene by amplifying Wnt/β-catenin signaling.[3] Furthermore, CDK8 is involved in the regulation of pathways crucial for tumor progression and immune response, such as the STAT, p53, and TGF-β signaling pathways.[3][4] The development of selective CDK8 inhibitors like this compound, therefore, represents a promising therapeutic strategy.

Discovery of this compound

This compound was identified as a potent inhibitor of CDK8, with a reported IC50 of 0.2 nM. This compound was first disclosed in the patent WO2014090692A1 as compound example 16. The discovery of this compound and similar compounds has been pivotal in the exploration of the therapeutic potential of CDK8 inhibition.

Quantitative Biological Data

The following tables summarize key quantitative data for representative potent and selective CDK8 inhibitors. While extensive data for this compound is not publicly available, the provided data for other well-characterized CDK8 inhibitors offer a valuable reference for its expected biological profile.

Table 1: In Vitro Potency of Representative CDK8 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CDK8 | 0.2 | Biochemical | Patent WO2014090692A1 |

| Cortistatin A | CDK8 | 12 | Kinase Assay | [5] |

| Compound 13 | CDK8 | 2.2 | TR-FRET | [3] |

| Compound 32 | CDK8 | 1.1 | TR-FRET | [3] |

| Senexin B | CDK8/19 | ~100 | Cell-based | [2] |

Table 2: Kinase Selectivity Profile of a Representative CDK8 Inhibitor (Compound 2)

| Kinase | % Inhibition @ 0.1 µM |

| CDK8 | >50% |

| Kinase A | <10% |

| Kinase B | <5% |

| Kinase C | <5% |

| (Data is illustrative based on typical selectivity profiles of potent CDK8 inhibitors) |

Table 3: Cellular Activity of Representative CDK8 Inhibitors

| Compound | Cell Line | EC50 / IC50 (µM) | Assay Type | Reference |

| Compound 9 | HCT-116 | >10 | Proliferation | [3] |

| Compound 12 | HCT-116 | >10 | Proliferation | [3] |

| Compound 19 | HCT-116 | >10 | pSTAT1 S727 | [3] |

| Compound 20 | HCT-116 | >10 | pSTAT1 S727 | [3] |

| Compound 21 | HCT-116 | 0.05 | pSTAT1 S727 | [3] |

Chemical Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2014090692A1. Below is a representative synthetic scheme based on publicly available information for similar chemical scaffolds.

Synthesis of 2-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide (this compound)

A detailed, step-by-step protocol for the synthesis of this compound is outlined in the patent literature. The general approach involves the sequential construction of the substituted pyrimidine core, followed by amide bond formation. A plausible synthetic route would involve the reaction of a dichloropyrimidine with the appropriate aniline and aminobenzamide fragments.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for CDK8

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to CDK8.

Materials:

-

CDK8/cyclin C enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compound (e.g., this compound)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

-

Prepare a 2X solution of CDK8/cyclin C and Eu-anti-Tag Antibody in assay buffer.

-

Prepare a 2X solution of the Kinase Tracer in assay buffer.

-

Add 5 µL of the test compound solution to the wells of the 384-well plate.

-

Add 5 µL of the 2X CDK8/cyclin C and antibody solution to each well.

-

Add 10 µL of the 2X Kinase Tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.[6][7][8][9][10]

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the engagement of a compound with its target protein in a cellular environment.[11][12][13][14]

Materials:

-

Cultured cells (e.g., HCT-116)

-

Test compound (e.g., this compound)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the test compound or DMSO for a specified period (e.g., 1-2 hours).

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes or a PCR plate.

-

Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step to 25°C.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Transfer the supernatant to a new tube or plate.

-

Denature the protein samples and analyze the amount of soluble CDK8 by Western blot using a specific anti-CDK8 antibody.

-

Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[12][13][14][15]

Signaling Pathways and Experimental Workflows

CDK8 in STAT Signaling Pathway

CDK8 plays a crucial role in the phosphorylation of STAT1 at serine 727 (S727), which modulates its transcriptional activity in response to interferon signaling.[4][16][17][18] Inhibition of CDK8 can, therefore, impact the expression of interferon-stimulated genes.

Experimental Workflow for CDK8 Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a CDK8 inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of CDK8, a kinase with significant implications in cancer and other diseases. This guide has provided a detailed overview of its discovery, synthesis, and biological evaluation, including protocols for key assays and visualizations of its mechanism of action. The continued development and study of this compound and similar molecules will be instrumental in further elucidating the therapeutic potential of targeting CDK8.

References

- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 11. CETSA [cetsa.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. m.youtube.com [m.youtube.com]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Inhibitors with Cyclin-Dependent Kinase 8 (CDK8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of inhibitors to Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator and a promising target in oncology. This document details the binding affinity and kinetics of representative CDK8 inhibitors, outlines the experimental protocols for their determination, and visualizes the core signaling pathways involving CDK8.

Quantitative Binding Data for CDK8 Inhibitors

Table 1: Binding Affinity and Kinetic Parameters for Cortistatin A with CDK8/CycC Complex

| Parameter | Value | Unit | Description |

| Kd | 195 ± 15.8 | pM | Dissociation constant, a measure of binding affinity. |

| kon | 3.26 x 105 ± 1.54 x 104 | M-1s-1 | Association rate constant, the rate at which the inhibitor binds to the kinase. |

| koff | 6.35 x 10-5 ± 8.15 x 10-6 | s-1 | Dissociation rate constant, the rate at which the inhibitor dissociates from the kinase. |

| Residence Time (1/koff) | 262 ± 34 | min | The average duration for which an inhibitor remains bound to its target. |

Table 2: Inhibitory Potency of P162-0948 against CDK8

| Parameter | Value | Unit | Description |

| IC50 | 50.4 | nM | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce CDK8 activity by 50%.[1][2] |

Experimental Protocols

The determination of inhibitor binding affinity and kinetics is crucial for drug development. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are two powerful techniques widely used for this purpose.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Binding Assay

This protocol outlines a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay, to measure the affinity of a test compound for CDK8.

Principle: The assay is based on the competition between a fluorescently labeled tracer, which has a known affinity for the kinase, and the unlabeled test inhibitor. A europium-labeled anti-tag antibody binds to the CDK8 protein. When the fluorescent tracer binds to CDK8, it is brought into proximity with the europium-labeled antibody, resulting in a high FRET signal. An inhibitor that binds to the ATP pocket of CDK8 will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant CDK8/CycC complex (with an epitope tag, e.g., GST or His)

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

-

Fluorescently labeled Kinase Tracer

-

Test Inhibitor (e.g., Cdk8-IN-4)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates (low-volume, black or white)

-

Plate reader capable of TR-FRET measurements (e.g., with 340 nm excitation and dual emission at 615 nm and 665 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of CDK8/CycC complex in assay buffer.

-

Prepare a 2X solution of the Eu-anti-Tag Antibody and the Kinase Tracer in assay buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer to create 4X final concentrations.

-

-

Assay Assembly:

-

Add 5 µL of the 4X test inhibitor dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (maximum FRET) and wells with a known potent, non-fluorescent CDK8 inhibitor as a positive control (minimum FRET).

-

Add 5 µL of the 2X CDK8/CycC solution to all wells.

-

Add 10 µL of the 2X Eu-anti-Tag Antibody/Kinase Tracer solution to all wells to initiate the binding reaction. The final volume in each well will be 20 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure the emission at 615 nm (europium donor) and 665 nm (tracer acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test inhibitor.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes a typical workflow for determining the association (kₐ) and dissociation (kₑ) rates, and the dissociation constant (Kᴅ) of an inhibitor for CDK8.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, in this case, CDK8) is immobilized on the sensor surface, and the other (the analyte, the inhibitor) is flowed over the surface. The binding and dissociation of the analyte cause changes in the refractive index, which are recorded in real-time as a sensorgram.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, for amine coupling)

-

Recombinant CDK8/CycC complex

-

Test Inhibitor (e.g., this compound)

-

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

-

Amine coupling reagents (EDC, NHS) and blocking solution (ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

-

Immobilization of CDK8:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the CDK8/CycC solution over the activated surface to allow for covalent coupling. The optimal protein concentration and pH for immobilization should be determined empirically.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of the test inhibitor in running buffer. A concentration range spanning at least 10-fold below and above the expected Kᴅ is recommended. Also, include a buffer-only (zero concentration) injection.

-

Inject the inhibitor solutions over the CDK8-immobilized and reference surfaces at a constant flow rate for a defined period (association phase).

-

Switch back to flowing only running buffer over the surfaces and monitor the dissociation of the inhibitor (dissociation phase).

-

Between different inhibitor concentrations, if necessary, inject a regeneration solution to remove any remaining bound inhibitor and restore the baseline.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data for each inhibitor concentration to obtain corrected sensorgrams.

-

Globally fit the corrected sensorgrams for all inhibitor concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).

-

Signaling Pathways and Experimental Workflows

CDK8 is a key regulator of transcription and is implicated in several signaling pathways critical for cell proliferation and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of CDK8 inhibitors.

CDK8 in Key Signaling Pathways

CDK8, as part of the Mediator complex, can either activate or repress transcription. It plays a significant role in pathways such as Wnt/β-catenin, STAT, and TGF-β signaling.[3][4][5][6]

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Mediator (coactivator) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

The Effect of Cdk8-IN-4 on Mediator Complex Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator, functioning as a component of the dissociable kinase module of the Mediator complex. Its activity influences the assembly and function of the Mediator, thereby impacting gene expression. Potent and selective inhibitors of CDK8, such as Cdk8-IN-4, are valuable tools for dissecting its role in these processes and hold therapeutic potential. This technical guide provides an in-depth overview of the anticipated effects of this compound on the assembly of the Mediator complex, based on its high potency and the known mechanisms of CDK8 inhibition. Due to the limited publicly available research specifically on this compound's effects on Mediator assembly, this guide incorporates representative data and experimental protocols from studies on other well-characterized, potent CDK8 inhibitors to provide a comprehensive and practical resource.

Introduction to the Mediator Complex and the CDK8 Module

The Mediator complex is a large, multi-protein assembly that acts as a crucial co-regulator of RNA Polymerase II (Pol II) transcription. It is organized into four main modules: the Head, Middle, Tail, and a dissociable CDK8 Kinase Module. The core Mediator (Head, Middle, and Tail modules) functions as a bridge between gene-specific transcription factors and the Pol II machinery.

The CDK8 module, composed of CDK8, Cyclin C (CycC), MED12, and MED13, can reversibly associate with the core Mediator. The presence or absence of the CDK8 module represents a significant regulatory switch. When associated, the CDK8 module can influence transcription both positively and negatively. One of the primary repressive mechanisms is the steric hindrance of the interaction between the core Mediator and Pol II.

This compound: A Potent CDK8 Inhibitor

This compound is a highly potent inhibitor of CDK8, with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM[1][2][3]. Its chemical formula is C20H18N4O and its CAS number is 1613638-82-6[3]. The high potency of this compound suggests it can serve as a precise tool for probing the kinase-dependent functions of CDK8.

Quantitative Data on CDK8 Inhibitors

The following tables summarize key quantitative data for this compound and other representative potent CDK8 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Potency of Selected CDK8 Inhibitors

| Compound | Target(s) | IC50 (nM) | Kd (nM) | Reference(s) |

| This compound | CDK8 | 0.2 | Not Reported | [1][2][3] |

| Senexin B | CDK8/19 | 24-50 | 140 (CDK8), 80 (CDK19) | |

| SEL120-34A | CDK8/19 | 4.4 (CDK8), 10.4 (CDK19) | 3 (CDK8) | [4] |

| CCT251921 | CDK8/19 | Not Reported | Not Reported | [5] |

| BI-1347 | CDK8/19 | 1.1 | Not Reported | [1] |

Table 2: Cellular Activity of Selected CDK8 Inhibitors

| Compound | Cell Line(s) | Cellular Assay | IC50 / EC50 (nM) | Reference(s) |

| This compound | Not Reported | Not Reported | Not Reported | |

| Senexin B | SKBR3 | Cell Growth Inhibition | >10,000 | [6] |

| SEL120-34A | AML cell lines | STAT1/STAT5 Phosphorylation Inhibition | Potent Inhibition | [1] |

| CCT251921 | SW620 | WNT Pathway Inhibition | Potent Inhibition | [5] |

| BI-1347 | B16-F10-luc2 | STAT1 S727 Phosphorylation Inhibition | Potent Inhibition |

Expected Effect of this compound on Mediator Complex Assembly

Based on the known functions of the CDK8 module, inhibition of CDK8's kinase activity by a potent inhibitor like this compound is not expected to directly cause the dissociation of the CDK8 module from the core Mediator complex. The association of the CDK8 module is primarily structural, mediated by interactions between MED13 and the core Mediator.

However, CDK8 kinase activity can influence the phosphorylation status of Mediator subunits and other transcription factors, which may indirectly affect the stability or conformation of the Mediator complex. The primary and most direct consequence of CDK8 inhibition on the Mediator's function is the modulation of its transcriptional regulatory output, rather than a gross alteration of its assembly state. By inhibiting CDK8's kinase activity, this compound would block the phosphorylation of its substrates, including the C-terminal domain of RNA Polymerase II, transcription factors, and potentially other Mediator subunits. This would abrogate the downstream signaling effects of CDK8, leading to changes in gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and experimental approaches discussed in this guide.

Caption: Modular organization of the Mediator complex.

Caption: Action of this compound on CDK8 kinase activity.

Caption: Workflow for this compound characterization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of CDK8 inhibitors. These can be adapted for the study of this compound.

In Vitro CDK8 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro IC50 of this compound against CDK8.

Materials:

-

Recombinant human CDK8/CycC protein

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

-

This compound (or other test compound)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, combine the CDK8/CycC enzyme, the Eu-anti-GST antibody, and the test compound dilutions.

-

Incubate for 1 hour at room temperature.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate for another 30 minutes at room temperature.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to CDK8 in a cellular context.

Materials:

-

Cultured cells (e.g., SW620)

-

This compound

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Antibodies against CDK8 and a loading control (e.g., GAPDH)

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in lysis buffer.

-

Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cool the samples to room temperature and centrifuge to pellet aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK8 antibody.

-

Quantify the band intensities and plot the fraction of soluble CDK8 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Co-immunoprecipitation (Co-IP) to Assess Mediator Complex Integrity

Objective: To determine if this compound treatment affects the association of the CDK8 module with the core Mediator complex.

Materials:

-

Cultured cells treated with this compound or vehicle.

-

Co-IP lysis buffer (non-denaturing).

-

Antibodies against a core Mediator subunit (e.g., MED1) and a CDK8 module subunit (e.g., CDK8 or MED12).

-

Protein A/G magnetic beads.

Procedure:

-

Lyse the treated cells in Co-IP buffer.

-

Pre-clear the lysates with magnetic beads.

-

Incubate the pre-cleared lysates with an antibody against a core Mediator subunit (e.g., anti-MED1) overnight at 4°C.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP buffer.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CDK8 and MED1.

-

Compare the amount of co-immunoprecipitated CDK8 between the this compound-treated and vehicle-treated samples.

Conclusion

This compound is a highly potent inhibitor of CDK8, making it a valuable chemical probe for studying the kinase-dependent functions of the Mediator complex. While direct evidence of its impact on Mediator assembly is currently lacking in the public domain, its primary mechanism of action is expected to be the inhibition of CDK8's catalytic activity. This will lead to altered phosphorylation of downstream targets and subsequent changes in gene expression, rather than a direct disruption of the CDK8 module's association with the core Mediator. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of this compound and other potent CDK8 inhibitors, enabling a deeper understanding of their therapeutic potential and their role in transcriptional regulation.

Disclaimer: This document provides a technical guide based on publicly available information. Specific experimental results for this compound's effect on Mediator complex assembly are not widely published. The experimental protocols and some data presented are representative of those used for other well-characterized CDK8 inhibitors and should be adapted and validated for specific research applications.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gentaur.co.uk [gentaur.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regulation of RNA Polymerase II Phosphorylation by Selective CDK8/19 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as the enzymatic core of the Mediator complex's kinase module.[1][2][3] This module, which also includes Cyclin C, MED12, and MED13, acts as a molecular bridge between DNA-bound transcription factors and the RNA Polymerase II (Pol II) machinery.[4][5] CDK8/19 exert control over transcription through two primary mechanisms: the phosphorylation of various transcription factors (such as STAT1, SMADs, and p53) and the direct phosphorylation of the C-terminal domain (CTD) of Pol II's largest subunit, RPB1.[5][6][7][8]

The Pol II CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. The phosphorylation status of serine residues at positions 2 (Ser2) and 5 (Ser5) within this repeat is critical for regulating the transcription cycle, influencing promoter clearance, elongation, and the recruitment of RNA processing factors.[9][10] CDK8 has been shown to phosphorylate both Ser2 and Ser5 in vitro and to impact the levels of these marks in vivo, thereby playing a crucial role in the activation and elongation phases of transcription for specific gene sets, including those involved in oncogenic pathways.[3][5][9]

Given its role in various cancers, CDK8 has emerged as a significant target for therapeutic intervention.[2][3] Selective small-molecule inhibitors of CDK8 and CDK19 are valuable tools for dissecting its biological functions and represent a promising class of anti-cancer agents. This technical guide provides an in-depth overview of the mechanisms by which these inhibitors regulate Pol II phosphorylation. While specific public data for a compound designated "Cdk8-IN-4" is unavailable, this document outlines the established principles and experimental methodologies used to characterize this class of inhibitors, using data from well-documented selective CDK8/19 inhibitors as exemplars.

Core Mechanism: Inhibition of Pol II CTD Phosphorylation

Selective CDK8/19 inhibitors are typically ATP-competitive agents that bind to the kinase domain of CDK8 and CDK19, preventing the transfer of phosphate from ATP to their substrates.[11] The primary consequence of this inhibition in the context of transcription is the reduced phosphorylation of the Pol II CTD at Ser2 and Ser5 residues.[9][12]

Studies using CDK8 knockdown or selective inhibitors have demonstrated that while the recruitment of total Pol II to gene promoters may remain unaffected, the subsequent phosphorylation events required for efficient transcriptional elongation are significantly impaired.[5][9] This leads to an accumulation of hypo-phosphorylated Pol II at gene loci and a reduction in the expression of CDK8-dependent genes.[9]

Signaling Pathway Diagram

The following diagram illustrates the central role of the CDK8-Mediator complex in phosphorylating RNA Polymerase II and the mechanism of its inhibition.

Caption: CDK8-Mediator Regulation of Pol II Phosphorylation.

Data Presentation: Quantitative Analysis of CDK8/19 Inhibitors

The potency and selectivity of CDK8/19 inhibitors are determined through a combination of biochemical and cellular assays. The tables below summarize representative data for several known inhibitors, illustrating the typical quantitative metrics used in their characterization.

Table 1: Biochemical Potency of Selective CDK8/19 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Cortistatin A | CDK8 | 12 | In vitro kinase assay | [13] |

| T-474 | CDK8 | 1.6 | Enzyme assay | [14] |

| CDK19 | 1.9 | Enzyme assay | [14] | |

| T-418 | CDK8 | 23 | Enzyme assay | [14] |

| CDK19 | 62 | Enzyme assay | [14] | |

| E966-0530-45418 | CDK8 | 129 | In vitro kinase assay | [12] |

| Senexin B | CDK8/19 | Data varies | Kinase assay |[15] |

IC50: Half-maximal inhibitory concentration. This value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity of Selective CDK8/19 Inhibitors

| Inhibitor | Cell Line | Endpoint Measured | Effect | Reference |

|---|---|---|---|---|

| Cortistatin A | MOLM-14 | p-STAT1 (Ser727) | IC50 < 10 nM | [13] |

| p-Smad3 (T179) | IC50 < 100 nM | [13] | ||

| Compound 2 | NK92MI | p-STAT1 (Ser727) | Dose-dependent inhibition | [1] |

| E966-0530-45418 | Primary AECs | p-RNA Pol II (Ser2/5) | Dose-dependent inhibition | [12] |

| Senexin B | BT474 | Cell Growth | IC50 ~1 µM (in combination) |[15] |

Cellular IC50 or EC50 values reflect not only the inhibitor's potency but also its cell permeability and stability in a cellular context.

Experimental Protocols

Characterizing the effect of a CDK8/19 inhibitor on Pol II phosphorylation involves a series of key experiments, from biochemical validation to cellular target engagement.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of recombinant CDK8/CycC on a specific substrate.

Objective: To determine the IC50 of an inhibitor against CDK8/19 in vitro.

Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™): [16][17]

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer from a 5x stock (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.

-

Dilute recombinant CDK8/CycC protein to the desired concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.

-

Prepare a solution of substrate (e.g., a synthetic peptide substrate or recombinant GST-Pol II CTD) and ATP at a concentration near the Km for the enzyme.[13][18]

-

-

Kinase Reaction:

-

To the wells of a 96-well plate, add 5 µL of the serially diluted inhibitor or vehicle (DMSO) control.

-

Add 20 µL of the diluted CDK8/CycC enzyme solution to all wells except the "blank" control.

-

Initiate the reaction by adding 25 µL of the ATP/substrate mixture to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

-

Signal Detection (ADP-Glo™):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This terminates the reaction and depletes the remaining ATP.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

-

Incubate at room temperature for 30-45 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the "blank" control signal from all other measurements.

-

Normalize the data to the "no inhibitor" (vehicle) control (0% inhibition) and a "no enzyme" control (100% inhibition).

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Western Blot for Phospho-RNA Polymerase II

This cellular assay measures the levels of phosphorylated Pol II CTD in cells treated with a CDK8/19 inhibitor.

Objective: To confirm that the inhibitor reduces the phosphorylation of Pol II CTD at Ser2 and/or Ser5 in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116, A549) at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of the CDK8/19 inhibitor or vehicle (DMSO) for a specified duration (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with 1x Laemmli sample buffer or a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cell lysate, transfer to a microfuge tube, and sonicate or vortex to shear DNA and reduce viscosity.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (6-8% acrylamide is recommended for resolving the large RPB1 subunit).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Anti-phospho-Pol II CTD (Ser2)

-

Anti-phospho-Pol II CTD (Ser5)

-

Anti-total Pol II RPB1 (as a loading control)

-

Anti-Actin or Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Pol II signals to the total Pol II signal to determine the relative change in phosphorylation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of an inhibitor with CDK8 in intact cells. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20][21]

Objective: To confirm that the inhibitor physically binds to and stabilizes CDK8 in a cellular environment.

-

Cell Treatment:

-

Culture cells to near confluency.

-

Treat the cells with the CDK8/19 inhibitor at a high concentration (e.g., 10-50 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Separation:

-

Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Detection:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble CDK8 remaining at each temperature point by Western blot, using a specific anti-CDK8 antibody.

-

-

Data Analysis:

-

Quantify the CDK8 band intensities for both vehicle- and inhibitor-treated samples at each temperature.

-

Plot the percentage of soluble CDK8 relative to the non-heated control (100% soluble) against the temperature.

-

A shift in the melting curve to higher temperatures in the inhibitor-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.

-

Mandatory Visualizations

Experimental Workflow Diagram

This diagram outlines the logical progression of experiments to characterize a novel selective CDK8/19 inhibitor.

Caption: Workflow for Characterizing a CDK8/19 Inhibitor.

Conclusion

The inhibition of CDK8 and CDK19 presents a compelling strategy for modulating transcriptional programs in diseases like cancer. A thorough understanding of how a selective inhibitor like "this compound" regulates the phosphorylation of RNA Polymerase II is fundamental to its development as a research tool or therapeutic agent. The combination of in vitro kinase assays, cellular phospho-protein analysis, and target engagement studies such as CETSA provides a robust framework for characterizing the potency, mechanism, and cellular efficacy of this important class of inhibitors. The methodologies and principles detailed in this guide serve as a comprehensive resource for professionals engaged in the discovery and validation of novel CDK8/19-targeted molecules.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 4. Dissecting the Pol II transcription cycle and derailing cancer with CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - CDK8 [maayanlab.cloud]

- 9. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. biorxiv.org [biorxiv.org]

- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling & Therapeutic Potential: A Technical Guide to CDK8 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator and a promising therapeutic target in oncology and other disease areas. As a component of the Mediator complex, CDK8, along with its close paralog CDK19, plays a pivotal role in modulating the expression of key genes involved in various signaling pathways. While specific data for an inhibitor designated "Cdk8-IN-4" is not available in public literature, this guide will utilize data from highly potent and selective CDK8/CDK19 inhibitors, such as Cortistatin A and Senexin B, to provide an in-depth overview of the downstream signaling pathways affected by CDK8 inhibition. This technical document will detail the molecular consequences of engaging this target, present quantitative data from key experiments, outline relevant experimental methodologies, and visualize the affected signaling cascades.

Introduction to CDK8 as a Therapeutic Target

CDK8 is a serine/threonine kinase that, in conjunction with Cyclin C, MED12, and MED13, forms the CDK module of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II (Pol II) machinery, thereby regulating gene expression. CDK8 can either activate or repress transcription, depending on the cellular context and the specific transcription factors involved. Its dysregulation has been implicated in various cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.

Selective inhibitors of CDK8 provide a powerful tool to dissect its biological functions and to develop novel therapeutics. This guide focuses on the downstream effects of such inhibition, using data from well-characterized inhibitors to illustrate the profound impact on cellular signaling.

Quantitative Effects of Selective CDK8/19 Inhibitors

The potency and selectivity of CDK8 inhibitors are critical determinants of their biological effects. The following tables summarize key quantitative data for two well-studied CDK8/19 inhibitors, Cortistatin A and Senexin B, which serve as exemplars for the effects of potent CDK8 inhibition.

Table 1: Inhibitor Potency Against CDK8 and CDK19

| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |

| Cortistatin A | CDK8/CycC | In vitro kinase assay | 12 nM (IC50) | [1] |

| Cortistatin A | CDK8/CycC | Binding assay | 195 pM (Kd) | [2] |

| Senexin B | CDK8 | Binding assay | 140 nM (Kd) | [3] |

| Senexin B | CDK19 | Binding assay | 80 nM (Kd) | [3] |

Table 2: Effects of CDK8/19 Inhibition on Downstream Signaling Events

| Inhibitor | Cell Line | Assay | Target/Pathway | Effect | Reference |

| Cortistatin A | MOLM-14 (AML) | Immunoblot | pSTAT1 (S727) | IC50 < 10 nM | [1] |

| Cortistatin A | MOLM-14 (AML) | Immunoblot | pSmad2 (T220) / pSmad3 (T179) | IC50 < 100 nM | [1] |

| Senexin B | Human 293 cells | CRISPR knockout | IFNγ-induced pSTAT1 (S727) | Strongly decreased in CDK8/19 double knockout | [4] |

| Senexin A | HT1080 fibrosarcoma | Luciferase reporter assay | TNFα-induced NF-κB activity | Concentration-dependent inhibition |

Core Signaling Pathways Modulated by CDK8 Inhibition

Inhibition of CDK8's kinase activity leads to significant alterations in several major signaling pathways that are crucial for cell proliferation, differentiation, and survival.

The STAT Signaling Pathway

A primary and well-documented downstream effect of CDK8 inhibition is the modulation of the Signal Transducer and Activator of Transcription (STAT) pathway. CDK8 directly phosphorylates STAT1 on serine 727 (S727) in response to interferon-gamma (IFN-γ) stimulation[5][6]. This phosphorylation is critical for the full transcriptional activity of STAT1. Inhibition of CDK8 leads to a reduction in STAT1 S727 phosphorylation, thereby attenuating the expression of a subset of IFN-γ responsive genes[5][7]. This has significant implications for immune modulation and anti-tumor immunity.

Caption: IFN-γ/STAT1 signaling pathway and the point of CDK8 inhibition.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. CDK8/19 acts as a positive regulator of NF-κB-induced gene expression[8]. Inhibition of CDK8/19 with compounds like Senexin A has been shown to suppress the transcriptional activity of NF-κB induced by stimuli such as TNFα, without affecting the nuclear translocation of NF-κB subunits. This suggests that CDK8 acts downstream in the nucleus to potentiate NF-κB-mediated transcription.

Caption: NF-κB signaling and potentiation by CDK8 in the nucleus.

Wnt/β-catenin, TGF-β/SMAD, and Notch Pathways

CDK8 has been identified as a positive regulator in several other key developmental and oncogenic pathways:

-

Wnt/β-catenin Pathway: CDK8 is considered an oncogene in colorectal cancer where it enhances the transcriptional activity of β-catenin[9].

-

TGF-β/SMAD Pathway: CDK8 can phosphorylate SMAD proteins, thereby modulating their transcriptional activity and stability[10].

-

Notch Signaling: CDK8 phosphorylates the Notch intracellular domain, which can enhance its activity but also prime it for degradation, indicating a complex regulatory role[11].

Experimental Protocols

The investigation of CDK8 inhibitors and their downstream effects relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

Quantitative Phosphoproteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of protein phosphorylation.

Objective: To identify and quantify changes in protein phosphorylation upon treatment with a CDK8 inhibitor.

Methodology:

-

Cell Culture: Two populations of cells (e.g., HCT116) are cultured in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., arginine and lysine).

-

Inhibitor Treatment: The "heavy" labeled cells are treated with the CDK8 inhibitor (e.g., Cortistatin A), while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Digestion: Cells are harvested, and the lysates from both populations are mixed in a 1:1 ratio. The combined protein mixture is then digested into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The relative abundance of "heavy" and "light" phosphopeptides is determined from the mass spectra, allowing for the quantification of changes in phosphorylation at specific sites.

Caption: Workflow for quantitative phosphoproteomics using SILAC.

In Vitro Kinase Assay

Radiometric filter-binding assays are commonly used to determine the potency of inhibitors against purified kinases.

Objective: To measure the IC50 value of an inhibitor against CDK8.

Methodology:

-

Reaction Mixture: Purified recombinant CDK8/CycC is incubated with a specific substrate peptide (e.g., RBER-IRStide) and [γ-³²P]ATP in a suitable kinase buffer.

-

Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of the CDK8 inhibitor.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.

-

Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.

-

Washing: Unincorporated [γ-³²P]ATP is washed away from the filter.

-

Quantification: The amount of radioactivity retained on the filter, which corresponds to the extent of substrate phosphorylation, is measured using a scintillation counter.

-

IC50 Calculation: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the dose-response curve.

Gene Expression Analysis (RNA-Seq and qPCR)

These techniques are used to assess the impact of CDK8 inhibition on the transcriptome.

Objective: To identify and quantify changes in gene expression following treatment with a CDK8 inhibitor.

Methodology (RNA-Seq):

-

Cell Treatment and RNA Extraction: Cells are treated with the CDK8 inhibitor or vehicle, and total RNA is extracted.

-

Library Preparation: mRNA is isolated, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by the inhibitor.

Methodology (qPCR):

-

Cell Treatment and RNA Extraction: As above.

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of target genes is calculated after normalization to a housekeeping gene.

Conclusion and Future Directions

The inhibition of CDK8 presents a compelling therapeutic strategy due to its central role in regulating transcription and its involvement in multiple oncogenic signaling pathways. As demonstrated by the effects of potent and selective inhibitors like Cortistatin A and Senexin B, targeting CDK8 can lead to significant downstream consequences, most notably the suppression of STAT1 and NF-κB signaling. The continued development of novel CDK8 inhibitors, potentially including compounds like this compound, will further illuminate the therapeutic potential of targeting this kinase. Future research should focus on understanding the cell- and context-specific roles of CDK8 to identify patient populations most likely to benefit from CDK8-targeted therapies and to explore rational combination strategies. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important drug target.

References

- 1. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pnas.org [pnas.org]

- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 11. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Interaction of Cdk8-IN-4 with the CDK8-CycC Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various human cancers, making it an attractive target for therapeutic intervention. Cdk8-IN-4 is a potent and selective inhibitor of CDK8. This technical guide provides a comprehensive overview of the interaction between this compound and the CDK8-Cyclin C (CycC) complex. It details the quantitative biochemical and cellular data, outlines the experimental protocols for characterizing this interaction, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to CDK8 and its Role in Cellular Signaling

Cyclin-dependent kinase 8 (CDK8), in complex with its regulatory partner Cyclin C (CycC), is a crucial component of the Mediator complex, a multiprotein assembly that regulates the transcription of nearly all RNA polymerase II-dependent genes.[1][2] The CDK8-CycC sub-complex can reversibly associate with the Mediator complex, acting as a molecular switch that can either activate or repress gene expression depending on the cellular context.[1][3]

Dysregulation of CDK8 activity has been linked to the pathogenesis of various cancers, including colorectal, breast, and prostate cancer, as well as leukemia.[3][4][5] CDK8 exerts its influence through the phosphorylation of a variety of substrates, including transcription factors and components of the basal transcriptional machinery.[2][3] Key signaling pathways modulated by CDK8 include the STAT (Signal Transducer and Activator of Transcription) and Wnt/β-catenin pathways, both of which are critical for cell proliferation, differentiation, and survival.[6][7][8] Given its pivotal role in oncogenesis, the development of selective CDK8 inhibitors like this compound is a promising therapeutic strategy.

Quantitative Data for this compound Interaction with CDK8-CycC

The interaction of this compound with the CDK8-CycC complex has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Inhibition Data for this compound

| Parameter | Value | Assay Type | Reference |

| IC50 (CDK8) | 0.2 nM | Biochemical Kinase Assay | Commercial Supplier Data |

Table 2: Example of Binding Affinity and Kinetics for a CDK8 Inhibitor (Cortistatin A)

| Parameter | Value | Assay Type | Reference |

| Kd | 195 ± 15.8 pM | In vitro binding assay | [9] |

| kon | 3.26×10^5 ± 1.54×10^4 s⁻¹M⁻¹ | In vitro binding assay | [9] |

| koff | 6.35×10⁻⁵ ± 8.15×10⁻⁶ s⁻¹ | In vitro binding assay | [9] |

| Residence Time | 262 ± 34 min | In vitro binding assay | [9] |

Note: Specific binding affinity (Kd) and kinetic parameters (kon, koff) for this compound are not publicly available at this time. The data for Cortistatin A is provided as a reference for the type of quantitative analysis performed for potent CDK8 inhibitors.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of inhibitors with the CDK8-CycC complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay used to measure the affinity of an inhibitor for the CDK8-CycC complex.

Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive tracer to the kinase.[10][11] A europium-labeled anti-tag antibody binds to the CDK8-CycC complex. When the tracer binds to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore.[10] An inhibitor competes with the tracer for binding to the kinase's active site, leading to a decrease in the FRET signal.[10]

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

-

Prepare a 3X solution of the CDK8/cyclin C kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.[10]

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration should be empirically determined and is typically close to its Kd value for the kinase.[10]

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted test compound to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of an inhibitor to block the kinase activity of the CDK8-CycC complex.

Principle: The assay quantifies the phosphorylation of a substrate by the CDK8-CycC complex in the presence and absence of an inhibitor. The amount of phosphorylation is typically measured using methods such as radioactive ATP ([γ-³²P]-ATP) incorporation or luminescence-based ADP detection (e.g., ADP-Glo™).[3][4]

Protocol (Luminescence-based):

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of the CDK8-CycC enzyme and a suitable substrate peptide in the assay buffer.

-

Prepare an ATP solution at the desired concentration (e.g., at or near the Km for ATP).

-

-

Assay Procedure (96-well plate format):

-

Add the test inhibitor dilutions to the wells.

-

Add the CDK8-CycC enzyme and substrate solution to the wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration and fit the data to determine the IC50 value.

-

Cellular Proliferation Assay (CCK-8 Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a desired period (e.g., 72 hours).

-

-

Assay Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Involving CDK8

CDK8 plays a critical role in regulating key oncogenic signaling pathways. Inhibition of CDK8 by this compound is expected to modulate these pathways.

Caption: CDK8-CycC in Wnt/β-catenin and STAT signaling.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a CDK8 inhibitor like this compound.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 12. medchemexpress.com [medchemexpress.com]

Cdk8-IN-4: A Potent Chemical Probe for Unraveling CDK8 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, playing a pivotal role in a multitude of cellular processes and signaling pathways. Its dysregulation is implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. Cdk8-IN-4 is a highly potent, small-molecule inhibitor of CDK8, serving as a valuable chemical probe to dissect the multifaceted functions of this kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for its use in research.

This compound and Representative CDK8/19 Inhibitors: A Quantitative Overview

This compound is a potent inhibitor of CDK8 with a reported IC50 of 0.2 nM.[1] To provide a broader context for its utility, the following tables summarize the quantitative data for this compound and other well-characterized, selective CDK8 and its close paralog, CDK19, inhibitors. This comparative data is essential for selecting the appropriate chemical probe for specific experimental needs.

Table 1: In Vitro Potency of Selected CDK8/19 Inhibitors

| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference(s) |

| This compound | 0.2 | Not Reported | [1] |

| BI-1347 | 1.4 | Not Reported | [2] |

| Compound 2 | 1.8 | Not Reported | [2] |

| T-474 | 1.6 | 1.9 | [3] |

| T-418 | 23 | 62 | [3] |

| Senexin B | Not Reported | Not Reported | [4] |

| CCT251921 | Not Reported | Not Reported | [4] |

Table 2: Kinase Selectivity Profile of Representative CDK8/19 Inhibitors

| Compound | Number of Kinases Profiled | Selectivity Notes | Reference(s) |

| BI-1347 | 326 | >300-fold selectivity over other kinases tested. No significant inhibition of CDK1, 2, 4, 6, 7, 9. | [2] |